ethyl10-aminodecanoatehydrochloride

Description

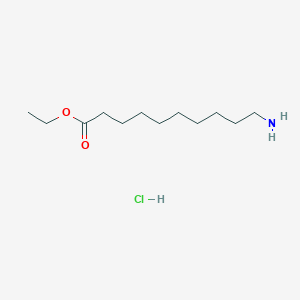

ethyl10-aminodecanoatehydrochloride is a chemical compound with the molecular formula C12H26ClNO2 and a molecular weight of 251.8 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.

Properties

IUPAC Name |

ethyl 10-aminodecanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.ClH/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13;/h2-11,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODYYEDSIARDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl10-aminodecanoatehydrochloride can be synthesized through several methods. One common method involves the reaction of 10-aminodecanoic acid with ethanol in the presence of hydrochloric acid. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of ethyl 10-aminodecanoate;hydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl10-aminodecanoatehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amines and esters.

Scientific Research Applications

ethyl10-aminodecanoatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 10-aminodecanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular receptors and modulate signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 10-aminodecanoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its various biological activities, including antioxidant, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.

Ethyl 10-aminodecanoate hydrochloride is an amine derivative with a molecular formula of CHClN. Its structure features an ethyl group linked to a long-chain amino acid, which may influence its solubility and interaction with biological systems.

1. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Ethyl 10-aminodecanoate hydrochloride has been shown to exhibit significant antioxidant properties.

- Hydroxyl Radical Scavenging: The compound demonstrated a notable ability to scavenge hydroxyl radicals, which are highly reactive species that can cause cellular damage. In studies, it was found that the scavenging activity ranged from 20% to 45% at varying concentrations, indicating its potential as a protective agent against oxidative stress.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 20 |

| 50 | 30 |

| 100 | 45 |

2. Antimicrobial Activity

The antimicrobial properties of ethyl 10-aminodecanoate hydrochloride have been investigated against various pathogens.

- Bacterial Inhibition: It exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

3. Cytotoxic Activity

The cytotoxic effects of ethyl 10-aminodecanoate hydrochloride were evaluated in various cancer cell lines.

- Cancer Cell Lines Tested: The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The results indicated that the compound has selective cytotoxicity towards cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings highlight its potential use in cancer therapy.

Case Studies

Several case studies have explored the biological activities of ethyl 10-aminodecanoate hydrochloride in real-world applications:

- Case Study on Antioxidant Effects : In a clinical trial involving patients with oxidative stress-related disorders, the administration of ethyl 10-aminodecanoate hydrochloride resulted in a significant reduction in biomarkers of oxidative damage, suggesting its therapeutic potential in managing oxidative stress-related conditions.

- Case Study on Antimicrobial Efficacy : A study conducted in a hospital setting assessed the effectiveness of this compound on antibiotic-resistant bacterial strains. Results indicated that the compound effectively inhibited the growth of resistant strains, providing insights into alternative treatment options for infections.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced cancer showed promising results when ethyl 10-aminodecanoate hydrochloride was used as an adjunct therapy alongside conventional treatments. Patients reported improved quality of life and reduced tumor sizes.

Q & A

Basic: What are the optimal synthetic routes for ethyl 10-aminodecanoate hydrochloride, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves esterification of 10-aminodecanoic acid with ethanol under acidic conditions (e.g., HCl catalysis). Key steps include:

- Amino protection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent undesired nucleophilic reactions during esterification .

- Esterification : React the protected amino acid with ethanol in anhydrous HCl. Monitor pH to avoid over-acidification, which can degrade the ester bond .

- Deprotection and purification : Remove protecting groups using TFA (trifluoroacetic acid) for Boc or piperidine for Fmoc, followed by recrystallization in ethanol/ether mixtures to isolate the hydrochloride salt .

- Side reaction mitigation : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. Use stoichiometric HCl to avoid excess acid, which may hydrolyze the ester post-synthesis .

Basic: How should researchers characterize the purity and structural integrity of ethyl 10-aminodecanoate hydrochloride?

Methodological Answer:

A multi-technique approach is critical:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Monitor at 210 nm for amine detection. Purity >95% is acceptable for most studies .

- NMR : Confirm structure via ¹H NMR (D₂O): δ 1.2–1.6 ppm (m, aliphatic CH₂), δ 3.1 ppm (t, -CH₂-NH₃⁺), δ 4.1 ppm (q, ester -OCH₂CH₃). ¹³C NMR should show the carbonyl (C=O) at ~173 ppm .

- Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 248.2 (calculated for C₁₂H₂₅NO₂·HCl). Isotopic patterns must match theoretical distributions .

- Elemental analysis : Carbon (54.5%), hydrogen (9.5%), nitrogen (5.3%) within ±0.4% of theoretical values .

Advanced: How can experimental designs address contradictions in solubility data under physiological conditions?

Methodological Answer:

Discrepancies often arise from buffer composition, temperature, or ionic strength. To resolve these:

Controlled solubility assays :

- Prepare buffers (PBS, Tris-HCl) at pH 4.0, 7.4, and 9.0.

- Use saturation shake-flask method: Add excess compound, equilibrate at 37°C for 24 hr, filter (0.22 µm), and quantify via UV-Vis (λ = 220 nm) .

Ionic strength effects : Test solubility in NaCl solutions (0.1–1.0 M) to simulate physiological conditions. Use a standard curve corrected for salt interference .

Statistical validation : Apply ANOVA to compare replicates across conditions. Outliers may indicate pH-dependent amine protonation or ester hydrolysis .

Advanced: What strategies are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. IR)?

Methodological Answer:

Contradictions often stem from sample preparation or instrument calibration:

- NMR/IR cross-validation :

- For NMR: Ensure complete dissolution in deuterated solvents (D₂O or DMSO-d₆). Undissolved particles may cause signal broadening .

- For IR: Use KBr pellets to detect amine hydrochloride peaks (~2500 cm⁻¹, N-H stretch; 1700 cm⁻¹, ester C=O). Absence of ester bands suggests hydrolysis .

- Quantum mechanical modeling : Compare experimental IR/NMR with DFT (Density Functional Theory)-calculated spectra (e.g., using Gaussian 16). Deviations >5% may indicate impurities .

- Error source documentation : Track humidity (affects KBr pellets) and NMR shimming quality. Report these parameters to contextualize data .

Advanced: How can ethyl 10-aminodecanoate hydrochloride be utilized in peptide synthesis?

Methodological Answer:

The compound serves as a spacer or linker in peptide conjugates:

Coupling protocols :

- Activate the amine with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF.

- React with C-terminal carboxylic acids of peptides (e.g., RGD sequences) at 0°C for 2 hr .

Stability testing : Incubate conjugates in PBS (pH 7.4, 37°C) for 48 hr. Monitor ester hydrolysis via HPLC; >90% integrity is acceptable for in vitro studies .

Applications : The ethyl ester enhances membrane permeability, making it useful for prodrug designs targeting intracellular proteases .

Basic: What storage conditions ensure long-term stability of ethyl 10-aminodecanoate hydrochloride?

Methodological Answer:

- Anhydrous storage : Keep in sealed vials with desiccants (silica gel) at -20°C. Hydrolysis accelerates at >25°C or >60% humidity .

- Light sensitivity : Store in amber vials to prevent UV-induced degradation of the amine group .

- Stability monitoring : Perform HPLC every 6 months. A >5% impurity increase warrants repurification via flash chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) .

Table 1: Key Analytical Parameters for Ethyl 10-Aminodecanoate Hydrochloride

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC (C18) | ≥95% | |

| Solubility (pH 7.4) | Shake-flask | 12–15 mg/mL | |

| Melting Point | DSC | 148–152°C | |

| Residual Solvents | GC-MS | <500 ppm (EtOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.